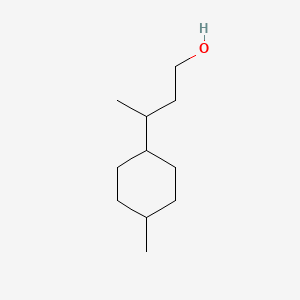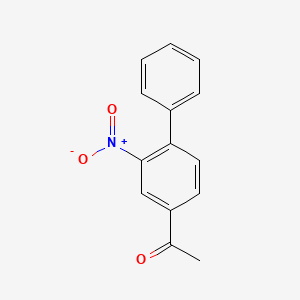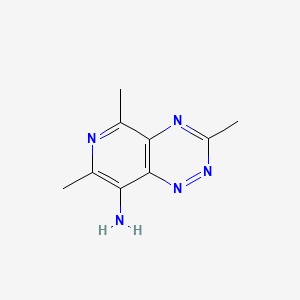
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester is a chemical compound with a complex structure
Méthodes De Préparation
The synthesis of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may vary, but they generally involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, dipropyl ester can be compared with other similar compounds, such as other phosphonic acid derivatives. These comparisons highlight its unique properties and potential advantages in various applications. Similar compounds include other esters of phosphonic acid with different substituents and functional groups.
Propriétés
Numéro CAS |
73514-88-2 |
|---|---|
Formule moléculaire |
C19H32ClO5P |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
2-chloro-1-(6-dipropoxyphosphorylhexoxy)-4-methoxybenzene |
InChI |
InChI=1S/C19H32ClO5P/c1-4-12-24-26(21,25-13-5-2)15-9-7-6-8-14-23-19-11-10-17(22-3)16-18(19)20/h10-11,16H,4-9,12-15H2,1-3H3 |
Clé InChI |
BWBYJPBAUJBGNN-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)




![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)


![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)


